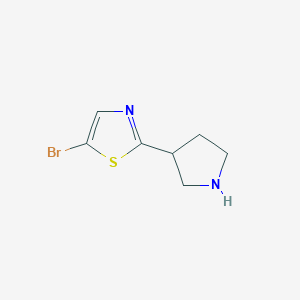
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one is a fluorinated organic compound with the molecular formula C6H9F3O2. This compound is characterized by the presence of three fluorine atoms attached to a central carbon atom, making it a trifluoromethyl ketone. The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoroacetone with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product. Industrial production methods often involve similar reaction conditions but are optimized for large-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mecanismo De Acción
The mechanism by which 1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This leads to the inhibition of enzyme activity or the stabilization of protein structures. The molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1,1,1-Trifluoro-3-(propan-2-yloxy)propan-2-one can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: This compound has a pyridine ring instead of an isopropyl group, which affects its chemical reactivity and biological activity.
1,1,1-Trifluoro-3-phenyl-2-propanone: The presence of a phenyl group in this compound provides different steric and electronic properties, influencing its interactions with biological targets.
1,1,1,3,3,3-Hexafluoropropan-2-ol: This compound has six fluorine atoms and an alcohol group, making it more hydrophilic and reactive in different chemical environments.
Propiedades
Fórmula molecular |
C6H9F3O2 |
|---|---|
Peso molecular |
170.13 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-propan-2-yloxypropan-2-one |
InChI |
InChI=1S/C6H9F3O2/c1-4(2)11-3-5(10)6(7,8)9/h4H,3H2,1-2H3 |
Clave InChI |
LEEIOCCVWXCEFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


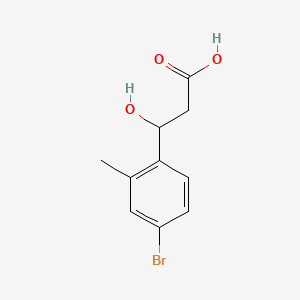

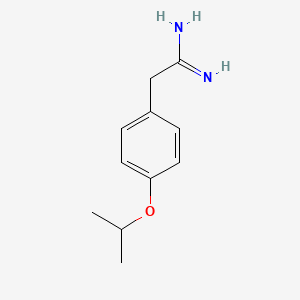

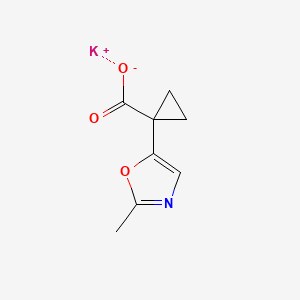

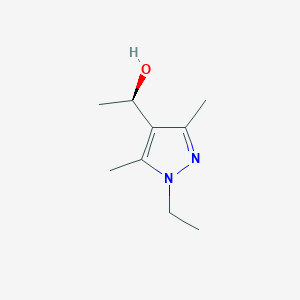
![3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13589394.png)
![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)
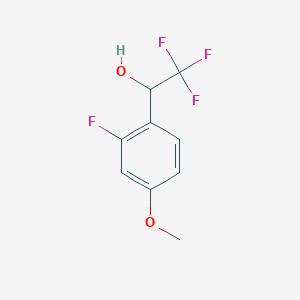

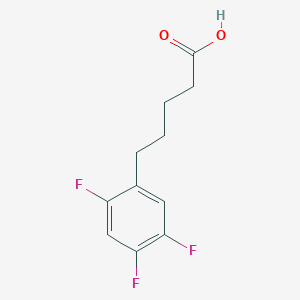
![(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)
